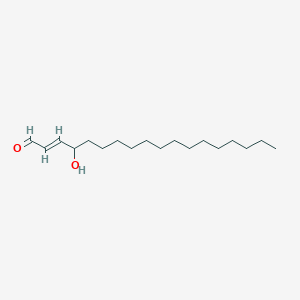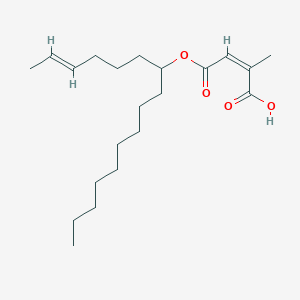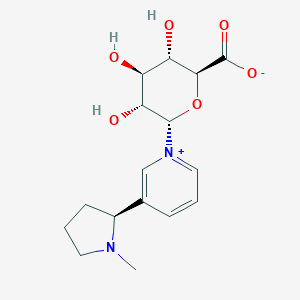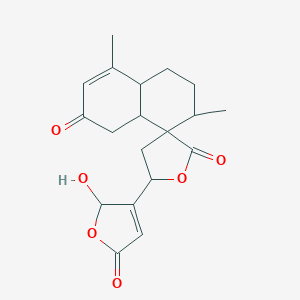![molecular formula C17H13N5O4 B233340 7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)
7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione, also known as methylene blue, is a synthetic compound that has been used for various scientific research applications. It is a redox-active dye that has been extensively studied due to its unique properties and potential therapeutic benefits.
Mecanismo De Acción
Methylene blue acts as a redox-active molecule, which means it can accept or donate electrons. It can also act as a photosensitizer, which means it can produce reactive oxygen species when exposed to light. In the body, 7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione blue can cross the blood-brain barrier and accumulate in the brain, where it can inhibit the aggregation of amyloid beta proteins, which are associated with Alzheimer's disease. It can also inhibit the activity of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters, leading to increased levels of dopamine and serotonin.
Biochemical and Physiological Effects:
Methylene blue has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. It can also improve mitochondrial function and increase ATP production, which can improve cellular energy metabolism. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylene blue has several advantages for lab experiments, including its low cost, availability, and stability. It can also be easily synthesized and purified. However, it also has some limitations, including its potential toxicity at high doses and its potential to interfere with other experimental assays. Therefore, it is important to carefully control the dose and concentration of 7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione blue used in experiments.
Direcciones Futuras
There are several future directions for research on 7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione blue, including its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It may also have potential applications in cancer therapy, as a photosensitizer in photodynamic therapy, and as an antioxidant in the treatment of oxidative stress-related diseases. Additionally, further research is needed to understand the potential side effects and toxicity of this compound blue, as well as its interactions with other drugs and experimental assays.
Métodos De Síntesis
Methylene blue can be synthesized through several methods, including the reduction of 7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione azure, the oxidation of dimethylparaphenylene diamine, and the oxidation of N,N-dimethylaniline. The most common method involves the oxidation of N,N-dimethylaniline with sodium nitrite in the presence of hydrochloric acid, followed by the addition of zinc dust to reduce the resulting diazonium salt.
Aplicaciones Científicas De Investigación
Methylene blue has been used in various scientific research applications, including as a staining agent in histology and microscopy, a redox indicator in chemical analysis, and a photosensitizer in photodynamic therapy. It has also been studied for its potential therapeutic benefits in several medical conditions, including Alzheimer's disease, Parkinson's disease, and sepsis.
Propiedades
Fórmula molecular |
C17H13N5O4 |
|---|---|
Peso molecular |
351.32 g/mol |
Nombre IUPAC |
7-[(1,3-dioxoisoindol-2-yl)methyl]-1,3-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C17H13N5O4/c1-20-13-12(16(25)21(2)17(20)26)18-7-9(19-13)8-22-14(23)10-5-3-4-6-11(10)15(22)24/h3-7H,8H2,1-2H3 |
Clave InChI |
WGQUELUQRMKKIQ-UHFFFAOYSA-N |
SMILES |
CN1C2=NC(=CN=C2C(=O)N(C1=O)C)CN3C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
CN1C2=NC(=CN=C2C(=O)N(C1=O)C)CN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)




![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)






